molecular formula C11H17N B11898640 (R)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride CAS No. 100485-65-2

(R)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride

Cat. No.: B11898640
CAS No.: 100485-65-2
M. Wt: 163.26 g/mol
InChI Key: IMVAKVFGEUFQCZ-LLVKDONJSA-N
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Description

®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields of science and industry. It is known for its role in organic synthesis and as an intermediate in the production of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 2-Methyl-1-(m-tolyl)propan-1-one using chiral catalysts or reagents to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of ®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and other specialty products.

Mechanism of Action

The mechanism of action of ®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(m-Tolyl)propan-1-amine hydrochloride
  • (S)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride
  • ®-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride

Uniqueness

®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the methyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where stereochemistry plays a crucial role.

Properties

CAS No.

100485-65-2

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1R)-2-methyl-1-(3-methylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-5-9(3)7-10/h4-8,11H,12H2,1-3H3/t11-/m1/s1

InChI Key

IMVAKVFGEUFQCZ-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](C(C)C)N

Canonical SMILES

CC1=CC(=CC=C1)C(C(C)C)N

Origin of Product

United States

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